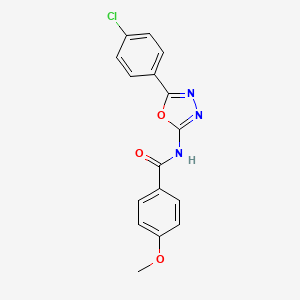

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy . For instance, the structure of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a related compound, was confirmed by NMR, IR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the conversion of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol into sulfonyl chloride, followed by nucleophilic attack of the amines, resulted in the formation of new sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “Acetamide, N-(4-chlorophenyl)-” has a molecular weight of 169.608 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The compound has been synthesized and tested for its antiviral activity . Specifically, it has shown some anti-tobacco mosaic virus activity. This suggests that it could potentially be used in the development of new antiviral drugs .

Antitubercular Activity

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide” has also been synthesized and tested against three Mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This indicates that it could be a candidate for the development of novel antitubercular agents .

Synthesis of Derivatives

The compound has been used as a starting point for the synthesis of various derivatives . These derivatives have been tested for their biological activities, which could lead to the discovery of new drugs with improved properties .

Study of Biological Activities

The compound and its derivatives have been studied for a wide range of biological activities . This includes antifungal and herbicidal properties, which could have potential agricultural applications .

Development of New Drugs

The compound’s biological activities suggest that it could be used in the development of new drugs . For example, its antiviral and antitubercular activities could lead to the development of new treatments for viral infections and tuberculosis .

Research Tool

The compound can be used as a research tool in the study of biological processes . For example, its interactions with biological targets can be studied to gain insights into how these processes work .

Wirkmechanismus

Target of Action

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a synthetic compound that has been studied for its antitubercular activity . The primary targets of this compound are the cell lines of Mycobacterium tuberculosis . Mycobacterium tuberculosis is a pathogenic bacterial species in the family Mycobacteriaceae and the causative agent of tuberculosis .

Mode of Action

The mode of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with the bacterial cells leads to the inhibition of Mycobacterium tuberculosis cell growth .

Biochemical Pathways

The compound’s antitubercular activity suggests that it may interfere with the metabolic processes essential for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it possesses suitable pharmacokinetic properties that allow it to reach its target in the body .

Result of Action

The result of the action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is the inhibition of Mycobacterium tuberculosis cell growth . This leads to a decrease in the bacterial population, thereby mitigating the symptoms of tuberculosis .

Action Environment

The action, efficacy, and stability of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILFQXAIYKJFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2611392.png)

![4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine](/img/structure/B2611397.png)

![Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone](/img/structure/B2611398.png)

![3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2611403.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2611404.png)

![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide](/img/structure/B2611405.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2611407.png)

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B2611408.png)